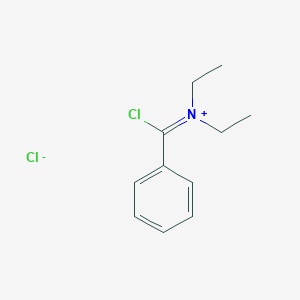
Chloro-N,N-diethylphenylmethaniminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-N,N-diethylphenylmethaniminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a chloro group attached to a phenylmethaniminium core, with two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-N,N-diethylphenylmethaniminium chloride can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N,N-diethylphenylmethanimine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The final product is typically obtained in high purity through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Chloro-N,N-diethylphenylmethaniminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iminium group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenylmethaniminium salts.
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is N,N-diethylphenylmethanamine.
Scientific Research Applications
Chloro-N,N-diethylphenylmethaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of surfactants, disinfectants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Chloro-N,N-diethylphenylmethaniminium chloride involves its interaction with nucleophiles. The chloro group acts as a leaving group, allowing the nitrogen atom to form a bond with the incoming nucleophile. This reaction is facilitated by the positive charge on the nitrogen atom, which stabilizes the transition state and lowers the activation energy.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylphenylmethaniminium chloride
- N,N-Diethylbenzylammonium chloride
- N,N-Diethyl-2-chlorophenylmethaniminium chloride
Uniqueness
Chloro-N,N-diethylphenylmethaniminium chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the chloro group enhances its electrophilicity, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
65044-33-9 |
|---|---|
Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
[chloro(phenyl)methylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN.ClH/c1-3-13(4-2)11(12)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DCIDPNARQLDRLW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C(C1=CC=CC=C1)Cl)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















